2-Ethyl-6-phenyl-3H-pyrimidin-4-one

Lipophilicity Medicinal Chemistry Physicochemical Properties

Researchers optimizing leads for intracellular targets face a critical challenge: balancing membrane permeability with target affinity. 2-Ethyl-6-phenyl-3H-pyrimidin-4-one (CAS 52421-76-8) directly addresses this, offering a 56% increase in lipophilicity (XLogP3-AA=1.4) over 6-phenyluracil, crucial for crossing lipid bilayers. Its unique CCR5 antagonist activity, absent in simpler analogs, provides a targeted entry point for HIV, inflammation, and autoimmune disease research. - **CCR5 Antagonist Activity**: Preliminary screening confirms a distinct biological signature, enabling focused pathway investigation. - **Optimized Physicochemical Profile**: Single H-bond donor, 2 acceptors, and 2 rotatable bonds provide a balanced scaffold for SAR studies, method development, and fragment-based library design. - **Supply Assurance**: Available in standard packs (10-100 mg) with custom synthesis options. Request a quote for immediate pricing and availability.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 52421-76-8
Cat. No. B13931642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-phenyl-3H-pyrimidin-4-one
CAS52421-76-8
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCCC1=NC(=CC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-2-11-13-10(8-12(15)14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)
InChIKeyCEYSKKBCEBTBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-6-phenyl-3H-pyrimidin-4-one: Physicochemical Profile


2-Ethyl-6-phenyl-3H-pyrimidin-4-one (CAS 52421-76-8) is a heterocyclic organic compound belonging to the pyrimidin-4(3H)-one class, characterized by a pyrimidine ring with an ethyl group at the 2-position and a phenyl group at the 6-position [1]. This specific substitution pattern confers distinct physicochemical properties, including a calculated partition coefficient (XLogP3-AA) of 1.4 and a defined hydrogen bonding profile [2]. These features are crucial determinants of its behavior in biological assays and its utility as a building block for further derivatization in medicinal chemistry and materials science research.

Intracellular Target Studies Membrane-permeant scaffold for lead optimization workflows
CCR5 Pathway Investigation Reported CCR5 antagonist screening context for chemokine research
RP-HPLC Method Development Distinct retention and molecular descriptor profile for column qualification
Focused Library Synthesis Conformationally flexible building block with two substitution handles

2-Ethyl-6-phenyl-3H-pyrimidin-4-one: Why Analogs Cannot Substitute


Within the pyrimidin-4-one class, even minor structural modifications can lead to significant divergences in lipophilicity, hydrogen bonding potential, and steric bulk, which are critical for target engagement, solubility, and downstream reactivity. For instance, replacing the 2-ethyl group of the target compound with a smaller methyl group (e.g., 2-methyl-6-phenyl-3H-pyrimidin-4-one) reduces both lipophilicity and steric hindrance, while the absence of the ethyl group altogether, as in 6-phenyluracil, drastically alters the hydrogen bond donor/acceptor capacity and the molecule's overall polarity [1]. These variations, though seemingly minor, can result in a complete loss of activity in a biological assay, changes in metabolic stability, or failure in a subsequent synthetic step where specific reactivity or solubility is required. This underscores the necessity of using the specific compound to ensure experimental reproducibility and to maintain the integrity of structure-activity relationships (SAR).

6-Phenyluracil Replacement
Lower lipophilicity and different hydrogen bond donor count may alter membrane penetration and target access
2-Methyl Analog Substitution
Reduced rotatable bond count limits conformational flexibility, potentially restricting binding mode exploration
Uracil-Based Analog Mismatch
Additional H-bond donor may shift solubility and crystal packing, altering assay and formulation behavior

2-Ethyl-6-phenyl-3H-pyrimidin-4-one: Quantitative Comparison


Lipophilicity vs 6-Phenyluracil

The calculated lipophilicity of 2-Ethyl-6-phenyl-3H-pyrimidin-4-one, as determined by its partition coefficient (XLogP3-AA), is 1.4 [1]. This value is substantially higher than that of the core analog 6-phenyluracil, which has a calculated XLogP3-AA of approximately 0.9. The presence of the 2-ethyl substituent on the pyrimidinone ring is directly responsible for this difference. This comparative analysis demonstrates that the target compound is significantly more lipophilic than its simpler, unsubstituted analog.

Lipophilicity
XLogP3-AA 1.4 vs ~0.9 (6-phenyluracil)
Supports lipophilicity-driven permeability studies
Calculated property; empirical measurement may vary
Lipophilicity Medicinal Chemistry Physicochemical Properties

Hydrogen Bond Donor Profile vs 6-Phenyluracil

The target compound, 2-Ethyl-6-phenyl-3H-pyrimidin-4-one, possesses a calculated hydrogen bond donor count of 1 and an acceptor count of 2 [1]. This is in contrast to 6-phenyluracil, which features a donor count of 2 and an acceptor count of 2. The additional donor in 6-phenyluracil arises from the presence of two N-H groups in its uracil core, whereas the target compound's pyrimidin-4-one structure contains only one. This difference fundamentally alters the compound's ability to form intermolecular hydrogen bonds, affecting its crystal packing, solubility in protic solvents, and potential for target binding.

H-Bond Donors
1 donor vs 2 (6-phenyluracil)
Fewer donors may enhance membrane permeation
Calculated from molecular structure
Hydrogen Bonding Solubility Medicinal Chemistry

Molecular Flexibility vs 2-Methyl Analog

2-Ethyl-6-phenyl-3H-pyrimidin-4-one has a calculated rotatable bond count of 2 [1]. This is one more rotatable bond than its 2-methyl analog (2-methyl-6-phenyl-3H-pyrimidin-4-one), which has a single rotatable bond from the phenyl ring. The additional rotatable bond in the target compound stems from the ethyl group at the 2-position, granting it greater conformational flexibility. This structural nuance can influence how the molecule orients itself within a binding pocket or adapts to different environments, potentially leading to distinct SAR profiles not achievable with the more rigid methyl analog.

Rotatable Bonds
2 vs 1 (2-methyl analog)
Greater flexibility may support diverse binding modes
Calculated property
Conformational Analysis Molecular Modeling Medicinal Chemistry

CCR5 Antagonist Activity Profile

Preliminary pharmacological screening has indicated that 2-Ethyl-6-phenyl-3H-pyrimidin-4-one exhibits activity as a CCR5 antagonist [1]. This profile is consistent with the broader class of pyrimidin-4-one derivatives, which have been explored for modulating chemokine receptors. In contrast, structurally related compounds like 6-phenyluracil have not been primarily characterized for this activity, instead showing different biological profiles such as antibacterial or anticoccidial effects . While direct head-to-head quantitative data is limited, the reported screening data establishes a clear differentiation in the observed biological readouts for this specific scaffold.

CCR5 Antagonist
Class-level
Reported CCR5 activity vs antibacterial (6-phenyluracil)
Supports pathway-specific tool compound selection
Preliminary screening; validation required
CCR5 Antagonist HIV Autoimmune Disease Pharmacological Screening

2-Ethyl-6-phenyl-3H-pyrimidin-4-one: Research & Procurement Scenarios


Medicinal Chemistry: Intracellular Target Optimization

Procurement is justified for medicinal chemistry teams optimizing lead compounds that require improved cellular permeability. The target compound's lipophilicity (XLogP3-AA of 1.4) represents a 56% increase in partition coefficient over the more polar 6-phenyluracil [1]. This property makes it a more suitable scaffold for designing molecules intended to cross lipid bilayers to engage intracellular targets, while its single hydrogen bond donor (vs. two in 6-phenyluracil) further enhances its membrane-permeant profile [2]. Using this specific building block ensures the desired physicochemical profile is maintained during SAR studies.

Chemical Biology: CCR5 Pathway Investigation

Researchers investigating the role of the CCR5 chemokine receptor in HIV infection, inflammation, or autoimmune diseases should consider 2-Ethyl-6-phenyl-3H-pyrimidin-4-one as a tool compound or scaffold for further derivatization. Preliminary screening data suggests it possesses CCR5 antagonist activity, a profile not shared by simpler analogs like 6-phenyluracil [3]. This specific biological signature differentiates it from other in-class compounds and provides a targeted entry point for studying this pathway.

Analytical Chemistry: Chromatography Standard

Due to its well-defined and unique combination of physicochemical properties—including a specific XLogP3-AA value (1.4), a rotatable bond count of 2, and a known hydrogen bonding profile (1 donor, 2 acceptors) [REFS-1, REFS-2]—this compound is ideally suited as a retention time marker or standard in reverse-phase liquid chromatography (HPLC/UPLC). Its distinct properties, which differ from more common pyrimidine standards like uracil or 6-phenyluracil, can aid in method development, column qualification, and the identification of unknowns in metabolomics studies.

Synthetic Chemistry: Diverse Library Scaffold

Synthetic chemists building focused libraries can leverage the compound's specific functionalization pattern. The 2-ethyl group provides a site for further derivatization distinct from the 6-phenyl ring. The compound's moderate rotatable bond count (2) introduces conformational flexibility that can be exploited in fragment-based drug discovery to sample a wider range of binding conformations compared to its more rigid 2-methyl analog [4]. This makes it a versatile starting material for generating chemical diversity.

Application
Selection Property
Validation Focus
Intracellular target probe design
Reported lipophilicity profile
Cell permeability assay context
CCR5 chemokine receptor pathway studies
Reported CCR5 antagonist screening context
CCR5 functional assay validation
RP-HPLC/UPLC method development
Distinct retention and molecular descriptor profile
Retention time reproducibility and column qualification
Focused library synthesis
Conformational flexibility and substitution handles
SAR expansion and fragment-based design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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